molecular formula C14H17ClN2O2 B2885530 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide CAS No. 52191-23-8

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B2885530
CAS No.: 52191-23-8
M. Wt: 280.75
InChI Key: ZGFSRHKRTMFUAZ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chloro group, a methoxy group, and an indole moiety, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which is then subjected to various chemical reactions to introduce the chloro and propanamide groups.

    Chlorination: The indole derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position.

    Amidation: The chlorinated intermediate is then reacted with an appropriate amine, such as 2-(5-methoxy-1H-indol-3-yl)ethylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final propanamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Another indole derivative with similar structural features but different functional groups.

    5-methoxy-2-(1H-indol-3-yl)ethylamine: A simpler indole derivative with potential biological activities.

Uniqueness

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro and methoxy groups with the indole moiety provides a distinct structure that may offer unique interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-19-11-2-3-13-12(8-11)10(9-17-13)5-7-16-14(18)4-6-15/h2-3,8-9,17H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSRHKRTMFUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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